molecular formula C14H7ClIN3O2S B580607 1-(Phenylsulphonyl)-6-chloro-4-cyano-2-iodo-7-azaindole CAS No. 1227270-16-7

1-(Phenylsulphonyl)-6-chloro-4-cyano-2-iodo-7-azaindole

Cat. No. B580607
M. Wt: 443.643
InChI Key: YUJMVVQSQVJYAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the compound’s structure . X-ray crystallography might also be used for solid compounds .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It could include its behavior in different conditions, its reaction with various reagents, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, redox potential, and reactivity with common chemical tests .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures .

Future Directions

This could involve potential applications of the compound in industry or research. It could also include possible modifications to its structure to enhance its properties or reduce its hazards .

properties

IUPAC Name

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)11-7-13(16)19(14(11)18-12)22(20,21)10-4-2-1-3-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMVVQSQVJYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3C#N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClIN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143724
Record name 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS RN

1227270-16-7
Record name 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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